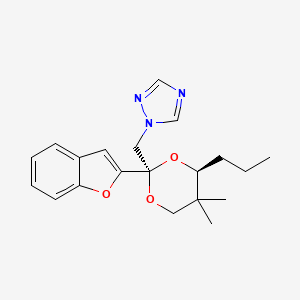
1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl)methyl)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl)methyl)-, trans- is a complex organic compound with a molecular formula of C15H15N3O3. This compound is part of the triazole family, known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl)methyl)-, trans- typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran derivative, followed by the formation of the dioxane ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl)methyl)-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl)methyl)-, trans- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl)methyl)-, trans- involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl)methyl)-, trans- stands out due to its unique structural features and potential applications. Similar compounds include:
- 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-
- 1H-1,2,4-Triazole, 1-(2-(2-benzofuranyl)-2,2-dimethoxyethyl)-
- 1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-
These compounds share similar core structures but differ in their substituents, leading to variations in their properties and applications.
Eigenschaften
CAS-Nummer |
98519-34-7 |
|---|---|
Molekularformel |
C20H25N3O3 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
1-[[(2R,4S)-2-(1-benzofuran-2-yl)-5,5-dimethyl-4-propyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C20H25N3O3/c1-4-7-17-19(2,3)12-24-20(26-17,11-23-14-21-13-22-23)18-10-15-8-5-6-9-16(15)25-18/h5-6,8-10,13-14,17H,4,7,11-12H2,1-3H3/t17-,20+/m0/s1 |
InChI-Schlüssel |
XLCJQVYEZGZAEK-FXAWDEMLSA-N |
Isomerische SMILES |
CCC[C@H]1C(CO[C@@](O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)(C)C |
Kanonische SMILES |
CCCC1C(COC(O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















